4-Oxo-2-p-tolylsulfanyl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Description
4-Oxo-2-p-tolylsulfanyl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound characterized by a fused pyrido[1,2-a]pyrimidine core. The molecule features a carbaldehyde group at position 3, a ketone at position 4, and a p-tolylsulfanyl substituent at position 2. This substitution pattern distinguishes it from related derivatives, influencing its physicochemical properties and reactivity.
Such modifications are critical for biological activity, as seen in related compounds with antitumor and enzyme-inhibiting properties .
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c1-11-5-7-12(8-6-11)21-15-13(10-19)16(20)18-9-3-2-4-14(18)17-15/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKYZYWLXBRKOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C(=O)N3C=CC=CC3=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-2-p-tolylsulfanyl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyridopyrimidinone derivatives with p-tolylsulfanyl groups under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-2-p-tolylsulfanyl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and exploring its reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and applications.
Scientific Research Applications
Chemistry: In the field of chemistry, 4-Oxo-2-p-tolylsulfanyl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its effects on various biological targets and pathways.
Medicine: In medicine, the compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development and treatment of various diseases.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties contribute to the development of new products and technologies.
Mechanism of Action
The mechanism by which 4-Oxo-2-p-tolylsulfanyl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand the compound's mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 4-Oxo-2-p-tolylsulfanyl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, highlighting structural variations, molecular properties, and applications:
Physicochemical Properties
- Thermal Stability : Piperazinyl and thiomorpholinyl derivatives (e.g., in and ) exhibit higher boiling points (~500°C), suggesting enhanced stability over aldehyde-rich analogs .
Biological Activity
4-Oxo-2-p-tolylsulfanyl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing existing research findings, case studies, and data tables to provide an authoritative overview.
- Molecular Formula : CHNOS
- Molecular Weight : 189.25 g/mol
- CAS Number : 302936-53-4
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its pharmacological potential.
Antimicrobial Activity
Research indicates that compounds within the pyrido[1,2-a]pyrimidine class exhibit significant antimicrobial properties. For instance:
- In a study assessing the antibacterial effects of various derivatives, it was found that certain substitutions on the pyrimidine ring enhanced activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .
Antiviral Potential
Preliminary investigations suggest that derivatives of 4-Oxo-2-p-tolylsulfanyl-4H-pyrido[1,2-a]pyrimidine may exhibit antiviral properties. A notable study focused on N-phenethyl derivatives indicated potential efficacy against viral infections, warranting further exploration into the sulfanyl-substituted variants .
Cytotoxicity and Anticancer Activity
The compound's cytotoxic effects have been evaluated in cancer cell lines. One study reported that modifications at the sulfur atom could lead to enhanced cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity of 4-Oxo-2-p-tolylsulfanyl derivatives.
- Methodology : Disk diffusion method against various bacterial strains.
- Results : The compound demonstrated significant inhibition zones against tested pathogens compared to control groups.
-
Case Study on Anticancer Activity :
- Objective : Assess cytotoxic effects on cancer cell lines.
- Methodology : MTT assay to determine cell viability.
- Results : Showed dose-dependent cytotoxicity with IC values indicating promising anticancer activity.
Data Tables
Q & A
Q. What are the standard synthetic routes for 4-Oxo-2-p-tolylsulfanyl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde?
The synthesis typically involves multi-step condensation reactions starting with pyrido-pyrimidine precursors. Key steps include introducing the p-tolylsulfanyl group via nucleophilic substitution and formylating the pyrimidine ring using Vilsmeier-Haack conditions. Purification often employs thin-layer chromatography (TLC) to monitor intermediates and high-performance liquid chromatography (HPLC) for final isolation .
Q. Which spectroscopic methods are critical for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the pyrido-pyrimidine scaffold and substituent positions. Mass spectrometry (MS) validates molecular weight, while Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups like the aldehyde (C=O stretch at ~1700 cm⁻¹) and thioether bonds. X-ray crystallography may resolve structural ambiguities for crystalline derivatives .
Q. How is solubility determined for this compound, and what challenges arise?
Solubility is assessed via shake-flask methods in solvents like DMSO, methanol, or aqueous buffers. Challenges include low solubility in polar solvents due to the hydrophobic p-tolylsulfanyl group. Pre-formulation studies using co-solvents (e.g., PEG 400) or micellar systems (e.g., Tween-80) can improve solubility for biological assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Optimization focuses on:
- Temperature: Controlled heating (80–120°C) during condensation steps to avoid side reactions.
- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reagent solubility and reaction homogeneity.
- Catalysts: Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) accelerate key steps like thioether formation . Statistical tools like Design of Experiments (DoE) systematically evaluate parameter interactions .
Q. What strategies are used to resolve contradictions in spectroscopic data during structural elucidation?
Conflicting NMR signals (e.g., overlapping peaks) are addressed via:
- 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations.
- Density functional theory (DFT) calculations to predict chemical shifts and validate experimental data.
- Cross-validation with high-resolution mass spectrometry (HRMS) and IR .
Q. How is the compound’s biological activity evaluated in enzyme inhibition studies?
- Kinetic assays: Measure IC₅₀ values using fluorogenic substrates (e.g., para-nitrophenyl phosphate for phosphatases).
- Binding studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity (Kd).
- Molecular docking: Predict binding modes to targets like kinases or proteases, guided by X-ray structures of homologous enzymes .
Q. What methodologies address low reproducibility in bioactivity assays?
- Strict control of assay conditions: pH, ionic strength, and temperature to minimize variability.
- Use of positive controls (e.g., known inhibitors) to validate assay performance.
- Orthogonal assays (e.g., cell-based vs. enzyme-based) confirm activity mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
